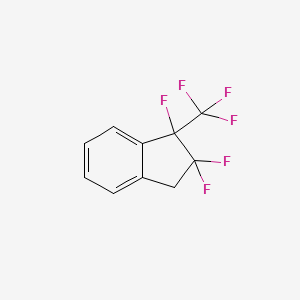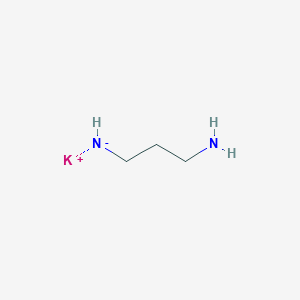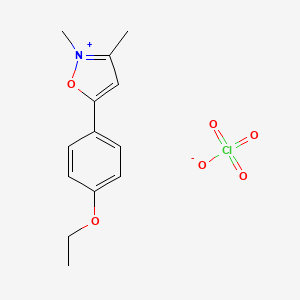![molecular formula C16H15F3O2S B14637010 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene CAS No. 52209-03-7](/img/structure/B14637010.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone, which is further linked to two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The preparation begins with the reaction of benzene with a suitable trifluoromethanesulfonylating agent under controlled conditions
Reaction Conditions: The reactions are generally carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve high yields.
Industrial Production Methods: On an industrial scale, the production involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene can be compared with other similar compounds, such as:
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene: This compound has a similar structure but differs in the position of the propane linkage, which can affect its reactivity and applications.
1,1’-[2-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene:
1,1’-[2-(Trifluoromethanesulfonyl)butane-1,3-diyl]dibenzene: The longer butane linkage provides increased flexibility and different reactivity patterns.
Propriétés
Numéro CAS |
52209-03-7 |
|---|---|
Formule moléculaire |
C16H15F3O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[3-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c17-16(18,19)22(20,21)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
OFBGDDSZUNNSES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
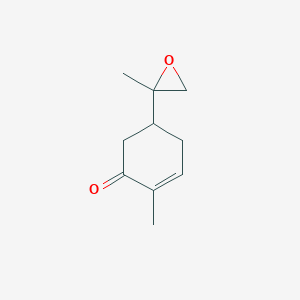
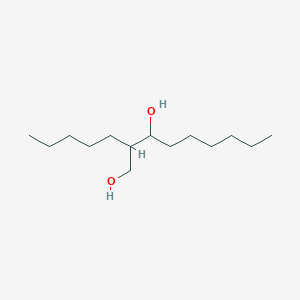

![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
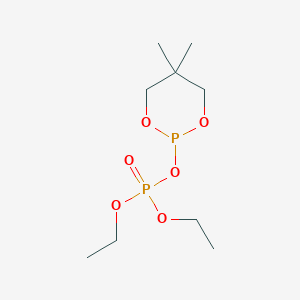
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

